molecular formula C14H31NO5Si B1148408 (3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE CAS No. 137376-38-6

(3-TRIETHOXYSILYLPROPYL)-T-BUTYLCARBAMATE

Cat. No.: B1148408
CAS No.: 137376-38-6
M. Wt: 321.48 g/mol
InChI Key: SGGGQXKYTPWHOA-UHFFFAOYSA-N
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Description

(3-Triethoxysilylpropyl)-t-butylcarbamate is an organosilicon compound that combines the properties of both organic and inorganic materials. This compound is known for its ability to form strong bonds with various substrates, making it a valuable component in a wide range of applications, including coatings, adhesives, and sealants. The presence of the triethoxysilyl group allows for hydrolysis and condensation reactions, leading to the formation of siloxane bonds, which are essential for creating durable and stable materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Triethoxysilylpropyl)-t-butylcarbamate typically involves the reaction of 3-(triethoxysilyl)propyl isocyanate with t-butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:

3-(Triethoxysilyl)propyl isocyanate+t-butylamineThis compound\text{3-(Triethoxysilyl)propyl isocyanate} + \text{t-butylamine} \rightarrow \text{this compound} 3-(Triethoxysilyl)propyl isocyanate+t-butylamine→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of advanced purification techniques, such as chromatography and distillation, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Triethoxysilylpropyl)-t-butylcarbamate undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions. These reactions are primarily driven by the presence of the triethoxysilyl group, which can react with water, alcohols, and other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or aqueous acids to form silanol groups.

    Condensation: Silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane bonds, leading to the formation of cross-linked networks.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols.

Major Products Formed

    Hydrolysis: Silanol groups

    Condensation: Siloxane bonds and cross-linked networks

    Substitution: Substituted carbamates and other derivatives

Scientific Research Applications

Chemistry

In chemistry, (3-Triethoxysilylpropyl)-t-butylcarbamate is used as a coupling agent to improve the adhesion between organic and inorganic materials. It is also employed in the synthesis of hybrid materials, where it acts as a bridge between different components, enhancing the overall properties of the material.

Biology

In biological research, this compound is used for surface modification of biomaterials to improve their biocompatibility and functionality. It is also utilized in the development of biosensors and diagnostic devices, where it helps in immobilizing biomolecules on sensor surfaces.

Medicine

In medicine, this compound is explored for its potential in drug delivery systems. Its ability to form stable and biocompatible coatings makes it suitable for encapsulating and protecting therapeutic agents.

Industry

In industrial applications, this compound is widely used in the formulation of coatings, adhesives, and sealants. Its ability to enhance the adhesion and durability of these materials makes it valuable in various sectors, including automotive, construction, and electronics.

Mechanism of Action

The mechanism of action of (3-Triethoxysilylpropyl)-t-butylcarbamate involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These bonds create a stable and durable network that enhances the mechanical properties and adhesion of the material. The carbamate group can also interact with various nucleophiles, leading to the formation of substituted derivatives with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propylamine
  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Triethoxysilyl)propyl isocyanate

Uniqueness

(3-Triethoxysilylpropyl)-t-butylcarbamate is unique due to the presence of both the triethoxysilyl and carbamate groups. This combination allows for versatile reactivity, enabling the compound to participate in a wide range of chemical reactions. Additionally, the t-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound, making it distinct from other similar compounds.

Properties

CAS No.

137376-38-6

Molecular Formula

C14H31NO5Si

Molecular Weight

321.48 g/mol

IUPAC Name

tert-butyl N-(3-triethoxysilylpropyl)carbamate

InChI

InChI=1S/C14H31NO5Si/c1-7-17-21(18-8-2,19-9-3)12-10-11-15-13(16)20-14(4,5)6/h7-12H2,1-6H3,(H,15,16)

InChI Key

SGGGQXKYTPWHOA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCNC(=O)OC(C)(C)C)(OCC)OCC

Origin of Product

United States

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